Ethyl 2-amino-6-methylheptanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 2-amino-6-methylheptanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)9(11)7-5-6-8(2)3/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
NQYDHMXCGGUKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC(C)C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Amino 6 Methylheptanoate
Stereoselective Synthesis of Ethyl 2-amino-6-methylheptanoate
Achieving the desired stereoisomer of this compound is a primary challenge in its synthesis. Stereoselective methods are employed to control the three-dimensional arrangement of atoms, leading to the formation of a specific enantiomer or diastereomer.
Chiral Auxiliaries and Organocatalysts in Stereocontrol
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com For the synthesis of α-amino esters, chiral auxiliaries derived from inexpensive amino acids can be used. wikipedia.org For instance, a chiral oxazolidinone auxiliary can be attached to a glycine (B1666218) enolate to direct its alkylation, establishing the desired stereocenter at the α-carbon. wikipedia.org The choice of the auxiliary and reaction conditions dictates the stereochemical course of the reaction. wikipedia.org
Organocatalysis has emerged as a powerful tool for stereoselective synthesis, offering an alternative to metal-based catalysts. acs.org Chiral organic molecules, such as proline and its derivatives, can catalyze enantioselective reactions with high efficiency and stereocontrol. acs.org In the context of α-amino ester synthesis, organocatalysts can be employed in various strategies, including the asymmetric alkylation of glycine derivatives. acs.orgrsc.org For example, a cinchona alkaloid-derived organocatalyst can be used to promote the enantioselective alkylation of a glycine imine, leading to the formation of the desired α-amino ester with high enantiomeric excess. acs.orgrsc.org
Table 1: Examples of Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis
| Catalyst Type | Example | Application |
| Chiral Auxiliary | (R)-Pantolactone | Asymmetric alkylation |
| Chiral Auxiliary | (S)-Valinol | Asymmetric alkylation |
| Chiral Auxiliary | (R)-Camphor | Asymmetric aldol (B89426) reaction |
| Organocatalyst | L-Proline | Stereoselective annulation |
| Organocatalyst | Cinchona Alkaloid Derivatives | Enantioselective alkylation |
Enantioselective Approaches to Alpha-Amino Ester Scaffolds
The construction of the chiral α-amino ester scaffold is a key step in the synthesis of this compound. Various enantioselective methods have been developed to achieve this transformation with high stereopurity.
One prominent strategy involves the catalytic asymmetric addition of nucleophiles to α-iminoesters. rsc.org Chiral catalysts, often based on transition metals or organocatalytic systems, can control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer over the other. acs.orgrsc.org For instance, the use of a chiral squaramide hydrogen-bond donor as a catalyst can facilitate the enantioselective allylation of α-chloro glycine esters. nih.govacs.org This method provides access to α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.govacs.org
Another powerful approach is the enantioselective alkylation of glycine derivatives under phase-transfer catalysis (PTC) conditions. rsc.orgacs.org In this method, a chiral phase-transfer catalyst, often a cinchona alkaloid derivative, is used to shuttle the enolate of a glycine Schiff base between an aqueous and an organic phase, where it reacts with an alkyl halide. The chiral catalyst creates a chiral environment that directs the alkylation to occur preferentially on one face of the enolate, resulting in an enantiomerically enriched product. rsc.org
Diastereoselective Synthesis of Branched Amino Acid Derivatives
The synthesis of branched amino acid derivatives, such as this compound, often involves the creation of multiple stereocenters. Diastereoselective synthesis aims to control the relative stereochemistry of these centers.
One approach utilizes biocatalytic transamination, which has been shown to be highly effective for preparing a wide range of β-branched α-amino acids with high diastereo- and enantioselectivity. chemrxiv.org This method often proceeds through a dynamic kinetic resolution process, allowing for the conversion of a racemic starting material into a single diastereomer of the product. chemrxiv.org Another strategy involves the use of 1,3-oxazinan-6-ones as templates to generate substituted β-amino acid derivatives. The enolates of these heterocyclic compounds can be diastereoselectively alkylated to introduce the desired branching. monash.edu
Enzymatic methods have also been developed for the efficient synthesis of D-branched-chain amino acids. nih.gov These systems often utilize a D-amino acid dehydrogenase, which catalyzes the enantioselective amination of a 2-oxo acid precursor. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. msu.edunih.gov These principles guide the development of new routes to molecules like this compound that are safer, more efficient, and produce less waste. researchgate.net
Solvent-Free and Water-Mediated Methodologies
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which account for a significant portion of the waste in chemical processes. nih.gov Research has increasingly focused on solvent-free reactions or the use of water as a benign solvent.
For the synthesis of related amino acid esters, dehydration reactions between an amino acid and an alcohol have been explored. For instance, the synthesis of amino acid decyl esters has been achieved by heating a mixture of the amino acid and decanol, demonstrating the feasibility of forming ester bonds without organic solvents. mdpi.com Similarly, the reaction between caprolactam and ethanol (B145695) to produce ethyl-6-aminohexanoate has been successfully performed in near-critical water, achieving yields as high as 98% with the use of an appropriate additive. researchgate.net These water-mediated approaches offer a promising green alternative to traditional esterification methods that often rely on volatile and toxic organic solvents. While direct studies on the solvent-free or water-mediated synthesis of this compound are not extensively documented, these examples with similar structures provide a strong proof-of-concept for future research.
Atom Economy and E-Factor Considerations in Amino Ester Production
Two critical metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). chembam.com
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org An ideal reaction has an atom economy of 100%.
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
The E-Factor , introduced by Roger Sheldon, provides a different perspective by quantifying the amount of waste generated per unit of product. libretexts.org A lower E-Factor signifies a greener process.
E-Factor = Total Mass of Waste / Total Mass of Product libretexts.org
In the context of producing fine chemicals and pharmaceuticals, E-factors can be notoriously high, sometimes exceeding 100, meaning over 100 kilograms of waste are produced for every kilogram of product. researchgate.net Classical methods for amino acid ester synthesis, such as those employing protecting groups and coupling agents, often suffer from poor atom economy and high E-factors due to the generation of stoichiometric byproducts. wikipedia.orgresearchgate.net For example, the use of trimethylchlorosilane in methanol (B129727) for esterification generates byproducts that contribute to waste. nih.gov
The goal in synthesizing this compound is to design routes that maximize atom economy and minimize the E-factor. This involves choosing reaction types like additions and cycloadditions over eliminations and substitutions where possible, and utilizing catalytic methods instead of stoichiometric reagents. wikipedia.org
| Metric | Definition | Ideal Value | Relevance to Amino Ester Synthesis |
| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved and the desired products produced. wikipedia.org | 100% wikipedia.org | High atom economy is achieved by maximizing the incorporation of reactant atoms into the final ester product, minimizing byproducts. |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. chembam.comlibretexts.org | 0 libretexts.org | A low E-Factor indicates minimal waste generation, a key goal for sustainable production of amino esters. |
Flow Chemistry and Continuous Processing for Scalable Production of Amino Esters
Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, particularly for scalability, safety, and efficiency. youtube.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com
This technology is particularly well-suited for the production of amino esters for several reasons:
Enhanced Safety: Many reactions for amino acid synthesis can be highly exothermic or involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, reducing the risk of thermal runaways. youtube.com
Improved Efficiency and Yield: The precise control over reaction conditions often leads to higher yields, improved selectivity, and reduced reaction times. youtube.com
Scalability: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, which is often more straightforward and safer than scaling up large batch reactors. acs.org
Automation: Flow systems can be automated, allowing for the efficient generation of libraries of compounds for drug discovery or process optimization. youtube.com
While specific literature on the continuous flow synthesis of this compound is limited, the N-arylation of amino acid esters using a packed-bed reactor with a palladium catalyst demonstrates the applicability of this technology to amino ester derivatives. thieme-connect.de Furthermore, integrated flow processes have been developed for complex reactions like the α-aminohydroxylation of ketones, showcasing the potential for multi-step, continuous synthesis of highly functionalized molecules. rsc.org These examples pave the way for developing a scalable and efficient flow process for the production of this compound.
Biocatalytic Synthesis of this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes offer unparalleled stereospecificity, operate under mild conditions (ambient temperature and pressure, neutral pH), and are biodegradable. researchgate.net
For the synthesis of chiral amino acids and their esters, enzymes like aminotransferases (also known as transaminases) are particularly valuable. oup.com this compound is derived from the branched-chain amino acid (BCAA) leucine (B10760876). The biosynthesis of BCAAs in microorganisms and plants involves a final transamination step catalyzed by a branched-chain aminotransferase (BCAT). oup.comnih.gov This enzyme transfers an amino group from a donor molecule, such as L-glutamate, to a keto-acid precursor. nih.gov
This natural pathway can be harnessed for the synthetic production of this compound. The corresponding keto acid, ethyl 2-keto-6-methylheptanoate, can be converted into the desired amino ester with high enantioselectivity using a BCAT enzyme. Recent advances have focused on discovering and engineering novel nitrene transferase enzymes that can directly aminate the α-C-H bonds of carboxylic esters, offering a more direct route to α-amino esters. nih.gov
The advantages of a biocatalytic approach include:
High Stereoselectivity: Enzymes can produce the desired L- or D-enantiomer with very high purity, which is often a critical requirement for pharmaceutical applications. nih.gov
Mild Reaction Conditions: Reduces energy consumption and the need for specialized equipment.
Environmental Benignity: Reactions are typically run in aqueous media, eliminating the need for organic solvents.
| Enzyme Class | Reaction Type | Application to this compound Synthesis | Key Advantages |
| Branched-Chain Aminotransferase (BCAT) | Transamination | Conversion of ethyl 2-keto-6-methylheptanoate to the final product using an amino donor. oup.comnih.gov | High stereoselectivity, mild conditions. |
| Nitrene Transferase | C-H Amination | Direct insertion of an amino group at the alpha-carbon of an ester precursor. nih.gov | Potentially more direct route, avoids the need for a keto-acid precursor. |
| Lipase/Esterase | Esterification/Hydrolysis | Can be used for kinetic resolution of a racemic amino ester or direct esterification of the amino acid. mdpi.com | High selectivity, can be used for resolution or synthesis. |
Comparative Analysis of Synthetic Methodologies for this compound
The choice of synthetic methodology for this compound depends on several factors, including the desired scale of production, purity requirements, cost, and sustainability goals. Each approach has distinct advantages and disadvantages.
| Methodology | Key Principles | Advantages | Disadvantages |
| Green Chemistry Approaches | Waste prevention, use of safer solvents (e.g., water), high atom economy, low E-Factor. msu.edunih.gov | Reduced environmental impact, increased safety, often lower cost of waste disposal. | May require significant research and development to optimize for a specific target; yields might not initially match established methods. |
| Flow Chemistry | Continuous processing, precise control of reaction parameters, enhanced heat and mass transfer. youtube.com | High scalability, improved safety for hazardous reactions, potential for higher yields and purity, enables automation. youtube.comrsc.org | High initial capital investment for equipment; potential for clogging with solid materials. |
| Biocatalysis | Use of enzymes as catalysts. researchgate.net | Exceptional stereoselectivity, mild reaction conditions (low energy), environmentally benign (aqueous media). oup.comnih.gov | Enzymes can be sensitive to substrate scope and reaction conditions; catalyst cost and stability can be a concern. |
Chemical Reactivity and Derivatization of Ethyl 2 Amino 6 Methylheptanoate
Reactions at the Primary Amine Moiety
The primary amine group in ethyl 2-amino-6-methylheptanoate is a nucleophilic center, readily participating in various reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.
Acylation and Amidation Reactions for Peptide Linkages
The primary amine of this compound can undergo acylation with carboxylic acid derivatives like acid chlorides and acid anhydrides to form amides. lumenlearning.comlibretexts.org This reaction is fundamental in peptide synthesis, where the amino group of one amino acid ester reacts with the activated carboxyl group of another to form a peptide bond. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate, which then collapses to form the amide. jove.com To drive the reaction to completion and neutralize the acidic byproduct (e.g., HCl), a base such as pyridine (B92270) or sodium hydroxide (B78521) is often employed. libretexts.org
It is important to note that the resulting amide is less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair electrons with the adjacent carbonyl group. jove.com This reduced reactivity prevents over-acylation. libretexts.org
Table 1: Examples of Acylation Reactions with Primary Amines
| Acylating Agent | Product | General Conditions | Reference |
| Acid Chloride | Amide | Room temperature, often with a base (e.g., NaOH, pyridine) | libretexts.org |
| Acid Anhydride | Amide | Room temperature | lumenlearning.com |
| Potassium Acyltrifluoroborates | Amide | Acidic pH, in water, with a chlorinating agent | nih.govacs.org |
Reductive Amination and Alkylation Strategies
Reductive amination is a versatile method for introducing alkyl groups to the primary amine of this compound. wikipedia.org This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. masterorganicchemistry.com The imine is then reduced to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com This method provides a more controlled approach to alkylation compared to direct alkylation with alkyl halides, which can lead to multiple alkylations. masterorganicchemistry.com
A variety of reducing agents can be employed for the reduction of the imine. While sodium borohydride (B1222165) can be used, more selective reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Biocatalysts, such as imine reductases, have also been developed for the enantioselective synthesis of N-substituted α-amino esters. nih.gov
Formation of Nitrogen-Containing Heterocyclic Scaffolds
The primary amine and the ester group of this compound can both participate in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.
Pyrazinones: α-amino acid esters can serve as precursors for the synthesis of substituted 2(1H)-pyrazinones. For instance, reaction with 2-chloro ketone oximes can yield 3,6-disubstituted 2(1H)-pyrazinones. nih.gov Another approach involves the condensation of α-amino acid amides, derived from the corresponding esters, with α-dicarbonyl compounds. nih.gov
Piperidones: Piperidone rings can be constructed using amino acids as starting materials. researchgate.net One strategy involves the Dieckmann condensation of a diester-amine derivative, which can be formed through a 1,4-nucleophilic addition of an amine to an α,β-unsaturated ester. sciencemadness.org The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the 4-piperidone. sciencemadness.org The Petrenko-Kritschenko piperidone synthesis offers a multicomponent approach where an aldehyde, an amine (or ammonia), and a β-dicarbonyl compound react to form the piperidone ring. wikipedia.org
Tetrahydroisoquinolines (Pictet-Spengler Reaction): While the classic Pictet-Spengler reaction involves a β-arylethylamine, modifications allow for the use of α-amino acid esters. wikipedia.org The reaction proceeds by condensation of the amine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on an aromatic ring to form the heterocyclic system. wikipedia.orgname-reaction.com The reaction can be catalyzed by acids and has been adapted for asymmetric synthesis. wikipedia.orgjk-sci.com
Dihydroisoquinolines (Bischler-Napieralski Reaction): This reaction involves the intramolecular cyclization of β-arylethylamides, which can be prepared from the corresponding amino ester. wikipedia.orgorganic-chemistry.org The cyclization is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgjk-sci.com The reaction is believed to proceed through a nitrilium ion or a dichlorophosphoryl imine-ester intermediate. wikipedia.orgnrochemistry.com The initial product is a dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.org
Transformations Involving the Ethyl Ester Functionality
The ethyl ester group of this compound is susceptible to various transformations, providing another avenue for derivatization.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid like sulfuric acid. google.com
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. wikipedia.org This is a valuable reaction for modifying the ester group without affecting other functionalities in the molecule. Various catalysts can be employed, including zinc clusters, which have been shown to be effective for the transesterification of N-protected amino acid esters under mild conditions. thieme-connect.comthieme-connect.com Imidazole can also catalyze the transesterification of active esters. nih.gov
Table 2: Catalysts for Transesterification of Amino Esters
| Catalyst | Reaction Conditions | Reference |
| Tetranuclear Zinc Cluster (Zn4(OCOCF3)6O) | Mild conditions | thieme-connect.comthieme-connect.com |
| Imidazole | Used for active esters | nih.gov |
| N-Heterocyclic Carbenes | Room temperature | organic-chemistry.org |
Reduction to Corresponding Amino Alcohols and Amines
The ethyl ester group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-6-methylheptan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride are generally not effective at reducing esters. adichemistry.combyjus.comlibretexts.org The reaction is usually carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comorgsyn.org
Alternatively, methods have been developed for the reduction of amino acid esters using sodium borohydride, often in the presence of an additive like methanol (B129727) or in mixed solvent systems, although this may require a large excess of the reducing agent and longer reaction times. oup.comsciencemadness.org A "single vessel" process involving in-situ esterification of the amino acid followed by reduction with a non-activated alkali metal borohydride has also been reported. google.com
Carbonyl Condensations and Nucleophilic Additions
The primary amine group in this compound is expected to readily undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imine intermediates. These reactions are foundational in organic synthesis. For instance, the reaction with an aldehyde would likely proceed through a carbinolamine intermediate before dehydration to the corresponding N-substituted imine.
Table 1: Hypothetical Carbonyl Condensation of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Aldehyde (R-CHO) | Ethyl 2-(alkylideneamino)-6-methylheptanoate | Imine Formation |
| This compound | Ketone (R-CO-R') | Ethyl 2-(dialkylideneamino)-6-methylheptanoate | Imine Formation |
This table represents expected, but not experimentally documented, reactions based on general principles of organic chemistry.
Similarly, the amine could act as a nucleophile in additions to other electrophilic centers, although specific research detailing such reactions for this compound is absent.
Stereochemical Control: Inversion and Retention in Reactions
The stereocenter at the C2 position of this compound introduces the element of stereochemistry into its reactions. Transformations involving this chiral center could proceed with either inversion or retention of configuration, depending on the reaction mechanism. For example, an SN2 reaction at the C2 position would be expected to proceed with inversion of stereochemistry. However, without experimental data, any discussion of stereochemical outcomes remains purely speculative. The steric hindrance from the isobutyl group at the C6 position might influence the approach of reagents and thus the stereochemical course of reactions at the stereocenter, but this has not been experimentally verified.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step. Given its functional groups, this compound is a prime candidate for participation in MCRs such as the Ugi or Passerini reactions.
In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a complex α-acetamido amide derivative.
Table 2: Postulated Ugi Reaction with this compound
| Amine Component | Carbonyl Component | Isocyanide | Carboxylic Acid | Putative Product |
| This compound | R'-CHO | R''-NC | R'''-COOH | α-Acylamino-amide derivative |
This table illustrates a potential application in an Ugi reaction, for which no specific examples involving this compound have been found in the literature.
The successful incorporation of this amino ester into such reactions would be of significant interest for the rapid generation of diverse chemical libraries.
Chemo- and Regioselective Transformations of this compound
The presence of two distinct functional groups, the amine and the ester, raises questions of chemo- and regioselectivity in its reactions. For instance, in an acylation reaction using an acyl chloride, the more nucleophilic amine group would be expected to react preferentially over the less nucleophilic ester oxygen, leading to the formation of an N-acylated product.
Table 3: Predicted Chemoselective Acylation
| Reactant | Acylating Agent | Expected Major Product |
| This compound | Acetyl Chloride | Ethyl 2-acetamido-6-methylheptanoate |
This prediction is based on the relative nucleophilicity of the functional groups and awaits experimental confirmation.
Furthermore, reactions with reagents that could potentially interact with both the amine and the ester would require careful control to achieve the desired regioselectivity.
Advanced Spectroscopic and Chromatographic Characterization in Research on Ethyl 2 Amino 6 Methylheptanoate
High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of ethyl 2-amino-6-methylheptanoate. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. For this compound (C10H21NO2), the expected exact mass can be calculated and compared against the experimental value, typically within a few parts per million (ppm), to confirm the molecular formula.
Beyond molecular formula confirmation, HRMS is pivotal in elucidating the fragmentation pathways of the molecule under ionization. In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]+ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For an amino acid ester like this compound, characteristic fragmentation patterns are expected. libretexts.org These often involve:
Loss of the ethoxy group (-OCH2CH3): Leading to a fragment corresponding to the acylium ion.
Loss of the entire ester group (-COOCH2CH3): A common fragmentation for esters.
Cleavage of the Cα-Cβ bond: A typical fragmentation for amino acids.
McLafferty rearrangement: Possible in primary amides and esters, which can provide further structural clues. libretexts.org
Two-dimensional mass spectrometry (2D MS) represents a more advanced approach where precursor and fragment ions are correlated without prior isolation, which is particularly useful for analyzing complex mixtures containing isobaric species. nih.gov
Table 1: Predicted Major HRMS Fragments for [C10H21NO2+H]+
| Fragment Ion Formula | Mass Loss | Description |
| [C8H16NO]+ | 45.03 | Loss of ethoxy radical |
| [C4H10N]+ | 101.08 | Cleavage at Cα-Cβ with charge retention on the amine-containing fragment |
| [C6H13]+ | 89.09 | Cleavage at Cα with loss of the amino-ester portion |
| [C10H20NO2]+ | 1.01 | Loss of a hydrogen radical |
Note: This table represents predicted fragmentation patterns based on the general behavior of amino acid esters. Actual fragmentation can be influenced by the specific ionization and collision energy parameters used.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the detailed structural analysis of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and chemical environment of protons and carbons, advanced NMR techniques are required for a complete assignment and to probe the molecule's 3D structure.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). princeton.edu It allows for the tracing of the proton spin systems within the molecule, for instance, connecting the protons of the ethyl group and mapping out the protons along the heptyl chain from the α-carbon to the iso-butyl terminus. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. princeton.edugithub.io This is a powerful tool for assigning carbon resonances based on their known proton assignments. For this compound, it would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). princeton.edu HMBC is vital for connecting the different spin systems identified in the COSY spectrum. For example, it can show a correlation from the ethyl ester protons to the carbonyl carbon, and from the α-proton to the carbonyl carbon, thus confirming the ester functionality and its position. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. princeton.edu This is particularly important for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY can reveal spatial proximities between the α-proton and protons on the side chain, providing insights into the rotational conformation around the Cα-Cβ bond.
Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound
| Experiment | Correlation Type | Expected Key Correlations | Information Gained |
| COSY | ¹H-¹H (through-bond) | α-H ↔ β-H₂; Ethyl CH₂ ↔ Ethyl CH₃; Correlations along the alkyl chain | Connects adjacent protons, mapping out the carbon skeleton's proton environment. |
| HSQC | ¹H-¹³C (one-bond) | Each proton to its directly attached carbon | Unambiguous assignment of ¹³C signals. |
| HMBC | ¹H-¹³C (multiple-bond) | Ethyl CH₂ → Carbonyl C; α-H → Carbonyl C; Side-chain protons → adjacent carbons | Connects molecular fragments, confirming the position of the ester and the overall carbon framework. |
| NOESY | ¹H-¹H (through-space) | α-H ↔ specific side-chain protons | Provides information on spatial proximity, aiding in conformational and stereochemical analysis. |
While solution-state NMR provides information on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and intermolecular interactions of this compound in its crystalline or aggregated form. Magic-angle spinning (MAS) ssNMR can be used to study membrane-associated peptides and can be applied to understand how molecules like amino acid esters interact within a more ordered, biological-mimicking environment. nih.gov By analyzing chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can define intermolecular contacts and the packing arrangement within a crystal lattice or a supramolecular assembly. nih.gov
Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a substance without the need for an identical reference standard of the analyte. ox.ac.uk By integrating the signal of a specific proton (or set of protons) in this compound and comparing it to the integral of a known amount of a certified internal standard, the absolute quantity of the analyte can be calculated. mdpi.com For qNMR to be accurate, experimental parameters such as relaxation delays must be carefully optimized to ensure full relaxation of all relevant nuclei between scans. ox.ac.uk This method can be used to assess the purity of a synthesized batch of this compound with high precision.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since the α-carbon of this compound is a stereocenter, the compound can exist as two enantiomers (R and S). Differentiating and quantifying these enantiomers is critical, as they often exhibit different biological activities. nih.gov Chiral chromatography is the gold standard for this purpose. nih.govunife.it
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess (e.e.). heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP). These phases are typically based on selectors like derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or proteins that can form transient, diastereomeric complexes with the enantiomers of the analyte. unife.it The differential stability of these complexes leads to different retention times for the R and S enantiomers, allowing for their separation and quantification.
Chiral Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, chiral GC is an excellent alternative. gcms.cz The analyte is passed through a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz The different interactions between the enantiomers and the CSP result in their separation. The determination of e.e. is crucial for controlling the purity of chiral pharmaceutical agents. heraldopenaccess.us
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
While NMR and chiral chromatography can determine relative stereochemistry and enantiomeric excess, X-ray crystallography provides the ultimate, unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. usm.edu By diffracting X-rays off the crystal lattice, a three-dimensional electron density map of the molecule is generated. This map reveals the precise spatial arrangement of every atom in the molecule, confirming not only its connectivity but also its absolute configuration (R or S) through techniques like anomalous dispersion. usm.edu Furthermore, the crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the solid state.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of non-covalent interactions within a molecular structure. For this compound, these techniques would be crucial for confirming its structural integrity and probing its molecular environment.
Infrared (IR) Spectroscopy would be expected to reveal characteristic absorption bands corresponding to the primary functional groups present in this compound. The primary amine (-NH₂) group would typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The ester functional group would be identifiable by a strong C=O stretching band, generally appearing between 1735 and 1750 cm⁻¹, and C-O stretching bands in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and heptyl chains would be observed in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy , being complementary to IR, would also provide valuable structural information. While the polar C=O and N-H bonds would show weaker signals in Raman spectra compared to IR, the non-polar C-C backbone of the heptyl chain would produce more distinct Raman scattering, offering insights into the conformational arrangement of the alkyl chain.
The study of intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, could be investigated by analyzing shifts in the characteristic vibrational frequencies under different conditions (e.g., concentration, solvent). However, specific experimental data and detailed band assignments for this compound are not documented in the reviewed scientific literature.
Table 1: Expected IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR, Raman |
| N-H Bend | 1590 - 1650 | IR | |
| Ester (-COOC₂H₅) | C=O Stretch | 1735 - 1750 | IR |
| C-O Stretch | 1000 - 1300 | IR | |
| Alkyl Chains | C-H Stretch | 2850 - 3000 | IR, Raman |
| C-H Bend | 1350 - 1470 | IR, Raman | |
| Carbonyl Group | C=O Bend | 700 - 800 | IR, Raman |
Note: The data in this table is based on general spectroscopic principles for the respective functional groups and does not represent experimentally determined values for this compound.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Impurity Profiling in Research Samples
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for determining the purity of a compound and identifying any impurities. For a non-volatile amino acid ester like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), likely after derivatization, would be the methods of choice.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing non-volatile compounds in complex mixtures. In the context of this compound, a reversed-phase LC method would likely be employed to separate the target compound from starting materials, by-products, and degradation products. The mass spectrometer would then provide mass-to-charge ratio (m/z) information, confirming the identity of the main peak and enabling the identification of impurities based on their mass. Tandem mass spectrometry (MS/MS) would further allow for the structural elucidation of these impurities by fragmenting the parent ions and analyzing the resulting daughter ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for purity and impurity analysis. Due to the low volatility of this compound, a derivatization step would be necessary to convert it into a more volatile and thermally stable compound. Common derivatization reagents for amino acids and their esters include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). Following separation on a GC column, the mass spectrometer would provide detailed information on the compound and any co-eluting impurities.
The profiling of impurities is a critical aspect of chemical research and development. Potential impurities in a research sample of this compound could arise from the synthetic route, such as unreacted starting materials (e.g., 2-amino-6-methylheptanoic acid, ethanol) or by-products from side reactions. Degradation products formed during storage could also be present. While these techniques are standard practice, specific studies detailing the impurity profile of this compound using LC-MS/MS or GC-MS are not available in the public domain.
Table 2: Potential Impurities in this compound and Suitable Analytical Techniques
| Potential Impurity | Chemical Formula | Analytical Technique |
| 2-Amino-6-methylheptanoic acid | C₈H₁₇NO₂ | LC-MS/MS, GC-MS (after derivatization) |
| Ethanol (B145695) | C₂H₅OH | GC-MS |
| Di-acylated by-products | Varies | LC-MS/MS, GC-MS |
| Degradation products | Varies | LC-MS/MS, GC-MS |
Note: This table lists hypothetical impurities based on general chemical principles. No specific impurity profiling studies for this compound have been found.
Computational and Theoretical Studies on Ethyl 2 Amino 6 Methylheptanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of Ethyl 2-amino-6-methylheptanoate. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can predict a variety of properties. researchgate.net
DFT is used to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. In studies on similar amino acid esters, DFT has been employed to calculate total energies, dipole moments, and atomic charges, which are essential for understanding intermolecular interactions. researchgate.net For instance, calculations on related thiazole (B1198619) carboxylate compounds using the B3LYP/6-311++G(d,p) level of theory have provided detailed insights into their molecular structure and electronic characteristics. researchgate.net
Table 1: Representative DFT-Calculated Properties for an Amino Acid Ester Illustrative data based on typical computational outputs for similar molecules.
| Property | Calculated Value | Unit |
| Total Energy | -559.87 | Hartrees |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | 1.34 | eV |
| HOMO-LUMO Gap | 7.55 | eV |
| Dipole Moment | 2.45 | Debye |
These calculations help in predicting which parts of the this compound molecule are most likely to engage in chemical reactions. The amino group, with its lone pair of electrons, is typically a nucleophilic site (HOMO region), while the carbonyl carbon of the ester group is an electrophilic site (LUMO region).
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT. acs.orgpsu.edu
For amino acids and their derivatives, ab initio calculations have been instrumental in determining accurate conformational energies and geometries. acs.orgpsu.edu These methods are particularly useful for creating a benchmark against which faster methods like DFT and molecular mechanics can be compared. High-level ab initio calculations can resolve subtle electronic effects that influence the preferred three-dimensional structure of this compound, such as intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen. psu.edu Such studies on simple amino acids like glycine (B1666218) and alanine (B10760859) have established the foundation for understanding the conformational preferences of more complex derivatives. acs.orgpsu.edu The development of efficient ab initio molecular dynamics also allows for the simulation of these molecules in solution, providing insights into their behavior in a biological context. nih.govnih.gov
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexible side chain and rotatable bonds in this compound allow it to adopt numerous three-dimensional conformations. Understanding these conformations is key to predicting its biological activity and physical properties.
Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its geometry. numberanalytics.com These methods are computationally efficient and allow for the rapid exploration of the conformational space of a molecule. nih.gov For this compound, a systematic search using MM can identify low-energy conformers. The energy is calculated based on a force field, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). numberanalytics.com
Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule flexes, rotates, and interacts with its surroundings. This provides a dynamic picture of its conformational preferences, showing which structures are most stable and how quickly the molecule can transition between them. nih.gov Such simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov
Table 2: Illustrative Relative Energies of this compound Conformers Hypothetical data from a molecular mechanics conformational search.
| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 178.5° | 0.00 | 45.2 |
| 2 | -65.2° | 1.15 | 20.1 |
| 3 | 68.9° | 1.28 | 17.5 |
| 4 | -175.0° | 2.50 | 5.8 |
In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods can predict spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds. For this compound, predicting the Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.
Quantum chemical methods, especially DFT, can calculate the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into NMR chemical shifts (δ) that can be directly compared with experimental spectra. By calculating the NMR shifts for various possible isomers or conformers, computational analysis can help assign the correct structure to an experimental spectrum. This approach combines computational accuracy with experimental data for robust structural elucidation. Studies on related molecules have shown good alignment between computationally predicted and experimentally measured NMR data. nih.gov
Molecular Docking and Ligand-Protein Interaction Modeling of Amino Acid Esters
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is central to drug discovery and understanding biological function.
In a typical docking simulation, the protein target is held rigid or with limited flexibility, while the ligand is allowed to explore different positions and conformations within the binding site. A scoring function then estimates the binding affinity for each pose, ranking the most likely binding modes. For amino acid esters, docking studies can reveal key interactions, such as hydrogen bonds between the ligand's amino group and polar residues in the protein, or hydrophobic interactions involving the isobutyl side chain and the ethyl ester group. nih.govrsc.org The interaction between cationic residues like lysine (B10760008) or arginine in a protein and aromatic rings is a well-studied example of protein-ligand interactions. rsc.orgresearchgate.net While this compound is aliphatic, the principles of electrostatic and van der Waals interactions governing binding are the same.
Table 3: Example Molecular Docking Results for an Amino Acid Ester with a Target Protein Illustrative data showing typical output from a docking simulation.
| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ASP 120, GLU 210 | Hydrogen Bond (with -NH2) |
| LEU 150, ILE 205 | Hydrophobic | ||
| 2 | -8.2 | ASP 120, TYR 122 | Hydrogen Bond (with -NH2) |
| VAL 148, LEU 150 | Hydrophobic | ||
| 3 | -7.9 | GLU 210, SER 124 | Hydrogen Bond (with C=O) |
| ILE 205 | Hydrophobic |
Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed mechanism. This is particularly useful for understanding the synthesis or degradation of this compound.
By calculating the energies of reactants, products, intermediates, and transition states, a reaction coordinate diagram can be constructed. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. ncert.nic.in DFT is commonly used to locate and characterize the geometry and energy of transition states. rsc.org For transformations involving this compound, such as its synthesis via esterification or its hydrolysis back to the amino acid, computational analysis can clarify the mechanism. For example, studies on the hydrolysis of related camptothecin (B557342) α-amino acid esters have shown complex pathways involving intramolecular nucleophilic attack by the amine. nih.gov Similarly, the synthesis of amino acid derivatives can be modeled to understand stereochemical outcomes and optimize reaction conditions. youtube.comacs.orgacs.org
Applications of Ethyl 2 Amino 6 Methylheptanoate in Complex Molecule Synthesis
Role as a Chiral Synthon in Asymmetric Organic Synthesis
The presence of a stereogenic center at the α-carbon makes ethyl 2-amino-6-methylheptanoate a valuable chiral synthon in asymmetric organic synthesis. Chiral synthons are enantiomerically enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The predictable stereochemistry of this compound allows for the controlled synthesis of complex chiral molecules, which is crucial for their biological activity and therapeutic efficacy.
Building Block for Peptides and Peptidomimetics
Non-canonical amino acids (ncAAs) like this compound are increasingly utilized as building blocks for peptides and peptidomimetics to enhance their therapeutic properties. nih.govresearchgate.net The incorporation of ncAAs can improve the stability, potency, permeability, and bioavailability of peptide-based drugs. researchgate.net The bulky and hydrophobic isobutyl group of this compound can introduce conformational constraints and increase resistance to enzymatic degradation when incorporated into a peptide backbone. nih.gov
While direct examples of peptides incorporating this compound are not extensively documented in publicly available literature, the principles of peptidomimetic design strongly support its potential utility. The N-alkylation of α-amino esters is a common strategy to create peptidomimetics with improved properties, and automated parallel synthesis methods have been developed for this purpose. chimia.ch The isobutyl side chain can influence the secondary structure of peptides, potentially inducing helical or turn conformations that are critical for biological activity. ias.ac.inupc.edu
Table 1: Potential Advantages of Incorporating this compound into Peptides
| Property | Potential Advantage | Rationale |
| Enzymatic Stability | Increased resistance to proteolysis | The non-natural side chain can hinder recognition by proteases. |
| Conformational Rigidity | Induction of specific secondary structures | The bulky isobutyl group can restrict bond rotation. |
| Lipophilicity | Enhanced membrane permeability | The hydrophobic side chain can facilitate passage through cell membranes. |
| Bioavailability | Improved oral absorption | Increased lipophilicity and stability can lead to better absorption. |
Precursor for Complex Heterocyclic Compounds
α-Amino esters are valuable precursors for the synthesis of a wide variety of complex heterocyclic compounds. nih.govresearchgate.netnih.govresearchgate.net The amino and ester functionalities provide reactive handles for cyclization reactions, leading to the formation of diverse ring systems. For instance, β-enamino esters, which can be derived from α-amino esters, are versatile intermediates in the synthesis of pyrazolone and pyridinone derivatives. nih.gov
A notable example is the synthesis of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a complex heterocyclic compound. While the specific starting material for this synthesis is not detailed as this compound in the available literature, the structural similarity suggests that α-amino esters with related side chains are key precursors for such heterocyclic systems. The synthesis of novel functionalized heterocyclic amino esters with multiple stereocenters has been achieved through stereocontrolled synthetic routes starting from bicyclic β-amino acids. nih.gov
Intermediate in Natural Product Total Synthesis
The use of non-aromatic hydrophobic α-amino acids as a chiral pool is a well-established strategy in the total synthesis of bioactive natural alkaloids. researchgate.net These amino acids provide a readily available source of chirality, which is crucial for the stereoselective synthesis of complex natural products. While specific examples detailing the use of this compound as an intermediate in the total synthesis of a natural product are not prominently featured in the reviewed literature, the application of structurally similar amino acids is widespread.
Scaffold for Medicinal Chemistry Research (as a component of drug candidates)
The structural framework of this compound makes it an attractive scaffold for medicinal chemistry research. Its core components—the α-amino group, the ester, and the isobutyl side chain—can be readily modified to generate a library of derivatives for biological screening.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a cornerstone of drug design, involving the synthesis and evaluation of a series of related compounds to understand how chemical structure affects biological activity. drugdesign.orgresearchgate.net The α-amino acid scaffold is frequently used in SAR studies of potent antagonists for various biological targets. nih.gov
For instance, in the design of novel α-amino amide derivatives as potential histone deacetylase 6 inhibitors, the α-amino amide was introduced as a zinc-binding group, and modifications were made to the scaffold to analyze the SAR. mdpi.com Similarly, SAR studies on N-ethyl-hexedrone analogues have explored the role of the α-carbon side-chain length in their mechanism of action, demonstrating that variations in the alkyl chain can significantly impact potency. This principle is directly applicable to this compound, where modifications to the isobutyl side chain could be systematically explored to optimize activity against a specific biological target.
Table 2: Potential Modifications of this compound for SAR Studies
| Modification Site | Potential Changes | Purpose of Modification |
| α-Amino Group | Acylation, Alkylation, Sulfonylation | Explore interactions with hydrogen bond donors/acceptors. |
| Ester Group | Hydrolysis to acid, Amidation, Reduction to alcohol | Alter polarity, solubility, and potential for hydrogen bonding. |
| Isobutyl Side Chain | Chain extension/shortening, Branching, Introduction of functional groups | Probe the size and nature of the binding pocket. |
Synthesis of Compound Libraries Derived from this compound
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. escholarship.orgstanford.edu Amino acids are ideal building blocks for combinatorial synthesis due to the availability of two reactive sites for diversification. nih.govresearchgate.net
While no specific compound libraries derived solely from this compound are described in the available literature, the methodologies for creating such libraries are well-established. DNA-encoded library (DEL) technology, for example, allows for the assembly and screening of vast combinatorial libraries, and multifunctional building blocks compatible with this technology are highly valued. nih.gov this compound, with its modifiable amino and ester groups, is a suitable candidate for incorporation into such libraries to explore a wide range of chemical space and identify novel bioactive molecules.
Applications in Advanced Material Science Research
The distinct chemical functionalities of this compound make it a valuable monomer and structural component in the development of novel materials with tailored properties.
The incorporation of amino acid esters into polymer backbones is a key strategy for creating functional and biodegradable materials such as poly(amino ester)s (PAEs) and poly(ester amide)s (PEAs). researchgate.netrsc.org These polymers are noted for their biocompatibility and the tunable properties afforded by the amino acid side chains. researchgate.net this compound can be utilized as a monomer in these polymerization reactions.
The primary amine group of the molecule can react with appropriate co-monomers, such as diacrylates or diepoxides, through processes like Michael addition or condensation polymerization to form the polymer chain. researchgate.net The ethyl ester group contributes to the biodegradability of the resulting polymer, as ester linkages are susceptible to hydrolysis. researchgate.netrsc.org The 6-methylheptanoate side chain imparts significant hydrophobicity, which can be leveraged to control the polymer's solubility, thermal properties, and mechanical strength. researchgate.net This approach allows for the synthesis of polymers with specific characteristics for applications in drug delivery, tissue engineering, and other biomedical fields. nih.govrug.nl
Research Findings:
Biodegradability: Polymers containing amino acid and ester functionalities, such as poly(amide anhydrides) and poly(amide esters), exhibit predictable degradation patterns in vitro. nih.gov The ester bonds in the polymer backbone are readily hydrolyzed, breaking the polymer down into smaller, biocompatible molecules. researchgate.net
Functionality: The presence of the amino group allows for further chemical modification or functionalization of the polymer. rsc.org
Tailored Properties: By combining monomers like this compound with other monomers, researchers can create copolymers with a wide range of physical properties. For example, its hydrophobic side chain can influence the self-assembly of the polymer in aqueous environments, affecting its performance as a nanoparticle or hydrogel. mdpi.com
| Monomer Type | Polymer Class | Key Property Contribution | Potential Application |
|---|---|---|---|
| This compound | Poly(amino ester), Poly(ester amide) | Hydrophobicity, thermal stability, controlled degradation rate. | Drug delivery vehicles, biodegradable plastics, tissue scaffolds. |
| L-Leucine based diester | Poly(ester amide) (PEA) | Enhanced biocompatibility, neutral degradation products. mdpi.com | Biomedical devices, nanoparticles. mdpi.com |
| L-Phenylalanine based diester | Poly(ester urethane) (PEU) | Aromatic interactions, mechanical strength. mdpi.com | High-strength biomaterials. |
| Glycine (B1666218) derivative | Polyester-imide | Flexibility, hydrophilicity. rug.nl | Coatings, films. rug.nl |
Amino acids and their derivatives are well-established building blocks for the creation of self-assembled supramolecular structures. mdpi.comresearchgate.net These structures are formed through a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov The molecular structure of this compound is ideally suited to participate in such assemblies.
The primary amine and the carbonyl group of the ester can act as hydrogen bond donors and acceptors, respectively. nih.gov These interactions can drive the formation of organized, repeating patterns, similar to the β-sheet structures seen in peptides. nih.gov The long, branched alkyl side chain provides a strong hydrophobic driving force for assembly in aqueous solutions, leading to the formation of structures that minimize the contact between the hydrophobic chains and water, such as micelles, vesicles, or nanofibers. mdpi.com The chirality of the molecule can also introduce a higher level of order and complexity into the resulting supramolecular architectures. acs.org
Research Findings:
Driving Forces: The self-assembly process is governed by a balance of non-covalent forces. Hydrogen bonding between the polar head groups (amine and ester) and hydrophobic packing of the alkyl tails are the primary drivers for molecules like this compound. nih.gov
Hierarchical Structures: Simple amino acid-derived molecules can assemble into complex hierarchical structures, from simple layers to intricate fibrous networks. mdpi.comrsc.org
Stimuli-Responsiveness: Supramolecular assemblies are often sensitive to environmental changes such as pH or temperature. The amine group in this compound is pH-responsive; at low pH, it becomes protonated (–NH3+), which can alter the electrostatic interactions and potentially trigger the disassembly or rearrangement of the supramolecular structure. nih.gov
| Functional Group | Type of Interaction | Role in Self-Assembly |
|---|---|---|
| Amine Group (-NH₂) | Hydrogen Bonding, Electrostatic | Acts as a hydrogen bond donor; can be protonated to introduce charge and pH-responsiveness. nih.govnih.gov |
| Ester Group (-COOEt) | Hydrogen Bonding, Dipole-Dipole | The carbonyl oxygen acts as a hydrogen bond acceptor. |
| 6-methylheptyl Chain | Hydrophobic Interactions, Van der Waals | Provides the primary driving force for assembly in aqueous media by minimizing contact with water. mdpi.com |
| Chiral Center (C2) | Stereospecific Packing | Influences the packing arrangement and can lead to the formation of chiral superstructures. acs.org |
Bio-conjugation Chemistry Utilizing this compound
Bio-conjugation is the process of covalently linking two molecules, where at least one is a biomolecule, to create a new construct with combined or novel functionalities. vectorlabs.comlibretexts.org Non-natural amino acids and their esters are valuable tools in this field because they can introduce unique chemical handles or spacers into biomolecules. durham.ac.uknih.gov
This compound can be used in bio-conjugation strategies primarily through its reactive primary amine group. This amine serves as a nucleophile that can react with a variety of electrophilic reagents to form stable covalent bonds. For example, it can be coupled to molecules containing N-hydroxysuccinimide (NHS) esters to form stable amide bonds, or with isothiocyanates to form thiourea linkages. vectorlabs.comwikipedia.org
This allows for the attachment of this compound to proteins, peptides, nucleic acids, or other molecules of interest. The branched, hydrophobic side chain can act as a lipid-like tail to anchor the conjugate to cell membranes or as a non-polar spacer arm to separate the conjugated molecule from a surface or another biomolecule. This strategy is employed in drug delivery to modify the pharmacokinetic properties of a drug or in diagnostics to attach reporter molecules like fluorescent dyes to a targeting moiety. cpcscientific.com
| Reagent Class | Functional Group on Reagent | Resulting Linkage | Key Features |
|---|---|---|---|
| NHS Esters | N-Hydroxysuccinimide Ester | Amide | Very common, stable bond, efficient reaction in mild aqueous conditions (pH 7-9). wikipedia.org |
| Isothiocyanates | -N=C=S | Thiourea | Stable linkage, specific for primary amines. |
| Aldehydes/Ketones | -CHO / -C(O)-R | Imine (Schiff Base) | Forms a reversible bond; can be stabilized by reduction to a secondary amine. libretexts.org |
| Carboxylic Acids | -COOH | Amide | Requires an activating agent (e.g., EDC, DCC) to facilitate the reaction. vectorlabs.comrsc.org |
Biochemical and Biological Research Perspectives on Ethyl 2 Amino 6 Methylheptanoate
Enzymatic Resolution and Biocatalytic Transformations
The enzymatic resolution of racemic amino acid esters is a well-established and highly efficient method for producing enantiomerically pure amino acids. This technique leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the hydrolysis or synthesis of one enantiomer over the other. nih.govrsc.org Lipases are frequently employed due to their commercial availability, broad substrate tolerance, and lack of need for cofactors. researchgate.net
The process typically involves the selective hydrolysis of the L-amino acid ester from a racemic mixture, leaving the D-amino acid ester unreacted, or vice versa. nih.gov This kinetic resolution strategy has been successfully applied to a wide array of natural and unnatural amino acids. nih.govmdpi.com The choice of enzyme, solvent, and the structure of the ester group can significantly influence the enantioselectivity and reaction rate. nih.govnih.gov For instance, lipases from Pseudomonas and Candida species have demonstrated high reactivity and selectivity in aqueous solutions and organic solvents. nih.govnih.gov
Biocatalytic transformations also extend to the synthesis of amino acid esters. For example, lipase-catalyzed Michael addition of aromatic amines to acrylates has been developed for the synthesis of β-amino acid esters in a continuous-flow microreactor system. mdpi.com Furthermore, enzymatic methods are utilized for the synthesis of sugar amino acid esters in organic solvents using enzyme-surfactant complexes. nih.gov These biocatalytic approaches offer mild reaction conditions and high selectivity, making them attractive for the synthesis of complex chiral molecules. nih.govnih.gov
Investigation of Molecular Recognition and Binding Interactions with Biological Macromolecules (e.g., enzymes, receptors, transporters, in vitro studies)
The study of molecular recognition and binding interactions of amino acid esters with biological macromolecules is crucial for understanding their biological function and for the design of new therapeutic agents. These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govnih.gov
In the context of enzymes, the binding of an amino acid ester to the active site is the initial step in catalysis. The specificity of an enzyme for a particular substrate is determined by the precise geometric and chemical complementarity between the substrate and the binding pocket. nih.gov For example, the binding of inhibitors to cholesteryl ester transfer protein (CETP) occurs deep within a hydrophobic tunnel, primarily through hydrophobic interactions, but also involves polar residues. nih.gov
Synthetic receptors have been developed to mimic the binding properties of biological macromolecules. These receptors can be designed to selectively bind specific amino acid esters, enabling their separation and detection. mdpi.comnih.govrsc.org For instance, a glucose-based macrocycle has been shown to be capable of enantioselective binding of a broad range of amino acid methyl esters in both water and organic solvents. mdpi.comnih.govrsc.org The binding affinity and selectivity of such receptors are highly dependent on the solvent environment. nih.gov Computational modeling and spectroscopic techniques, such as NMR, are used to study these binding events in detail and to elucidate the factors that govern molecular recognition. acs.org
The principles of molecular recognition are also fundamental to understanding how amino acid esters interact with receptors and transporters in a cellular context. These interactions are essential for processes such as nutrient uptake and signal transduction. nih.govnih.gov
Metabolomic Studies of Related Amino Acid Derivatives and Analogues
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides valuable insights into the metabolic pathways involving amino acid derivatives. Branched-chain amino acids (BCAAs), such as leucine (B10760876), isoleucine, and valine, and their derivatives are of particular interest due to their roles in energy homeostasis, nutrient metabolism, and cell signaling. nih.govnih.govmdpi.com
Ethyl 2-amino-6-methylheptanoate is structurally related to leucine, a BCAA. Metabolomic studies of BCAAs have revealed complex crosstalk between their catabolic pathways. nih.gov For instance, deficiencies in enzymes involved in the breakdown of one BCAA can lead to the accumulation of intermediates that are then metabolized by enzymes in other BCAA pathways. nih.gov
Isotopic tracing studies have been employed to quantify the whole-body metabolism of BCAAs, revealing that tissues such as muscle, brown fat, liver, kidneys, and heart are major sites of BCAA oxidation. nih.gov These studies have also shown that insulin (B600854) can influence the rate of BCAA oxidation in different tissues. nih.gov Furthermore, metabolomic analyses have linked elevated levels of BCAAs and their metabolites to various diseases, including insulin resistance and diabetes. mdpi.commdpi.com For example, the leucine metabolite β-hydroxy-β-methylbutyrate (HMB) has been implicated in the regulation of lipid metabolism. mdpi.com
These metabolomic approaches, which can identify and quantify a wide range of metabolites, are critical for understanding the physiological roles of amino acid derivatives and how their metabolism is altered in disease states. researchgate.net
Role in Biosynthesis or Degradation Pathways of Natural Compounds (if applicable to a research context)
Amino acids and their derivatives are fundamental building blocks for a vast array of natural compounds. The biosynthesis of amino acids typically originates from intermediates of central metabolism, such as the citric acid cycle and glycolysis. wikipedia.orgfiveable.me For example, glutamate (B1630785) and aspartate serve as precursors for several other amino acids. wikipedia.orgfiveable.me
While direct involvement of this compound in known natural product biosynthetic pathways is not prominently documented, the core structure, a derivative of the branched-chain amino acid leucine, suggests potential connections. Leucine itself is synthesized from pyruvate. wikipedia.org The catabolism of BCAAs like leucine is a critical metabolic process, and disruptions in these pathways can have significant physiological consequences. nih.gov
In a broader research context, amino acid esters can be utilized as synthetic precursors or probes to study biosynthetic pathways. For instance, synthetic amino acid analogues can be introduced into biological systems to investigate the substrate specificity of enzymes involved in natural product biosynthesis. nih.gov The ester group can serve as a protecting group or be modified to facilitate specific chemical reactions.
Furthermore, the degradation of natural compounds can release amino acid derivatives. The study of these degradation pathways is important for understanding the lifecycle of natural products and their ecological roles. For example, the floral scent of many plants is composed of volatile organic compounds, including esters and other derivatives that can be derived from amino acids. mdpi.com
Structural Biology Studies of Protein-Ligand Complexes Involving Amino Acid Esters (e.g., co-crystallization, in vitro)
Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level insights into the interactions between proteins and their ligands, including amino acid esters. mdpi.com These methods allow researchers to visualize the three-dimensional arrangement of atoms in a protein-ligand complex, revealing the specific contacts that mediate binding. nih.govnih.gov
The co-crystallization of a protein with its ligand is a common approach to obtain a structure of the complex. This involves growing crystals in the presence of the ligand, which becomes incorporated into the crystal lattice. The resulting electron density map allows for the modeling of both the protein and the bound ligand. nih.gov
These structural studies are invaluable for understanding the basis of molecular recognition. For example, the crystal structure of cholesteryl ester transfer protein (CETP) in complex with inhibitors revealed that the inhibitors bind deep within a hydrophobic tunnel, displacing a bound cholesteryl ester molecule. nih.gov This detailed structural information can guide the design of more potent and selective inhibitors. acs.orgacs.org
In addition to enzymes, structural studies of receptors and transporters in complex with amino acid derivatives are crucial for understanding their mechanisms of action. For instance, cryo-EM has been used to study the conformational changes that occur in transporters upon substrate binding. mdpi.com
The data obtained from these structural studies, combined with in vitro binding assays, provide a comprehensive picture of the protein-ligand interactions that are fundamental to many biological processes. nih.gov
Future Research Directions and Emerging Methodologies for Ethyl 2 Amino 6 Methylheptanoate
Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and optimization of complex molecules like Ethyl 2-amino-6-methylheptanoate. These computational tools are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways from scratch.
One of the key applications of AI in this context is the development of predictive models for reaction yields and stereoselectivity. By training algorithms on vast datasets of known chemical reactions, it is possible to create models that can accurately forecast the outcome of a given transformation. This can significantly reduce the number of experiments required to optimize the synthesis of this compound, saving time and resources.
Development of Novel Catalytic Systems for Efficient and Sustainable Transformations of Amino Acid Esters
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the transformation of amino acid esters is no exception. Researchers are actively exploring new catalysts to improve the efficiency, selectivity, and sustainability of reactions involving compounds like this compound.
One promising area of research is the use of chiral aldehyde catalysis for the asymmetric functionalization of N-unprotected amino acid esters. frontiersin.org This method offers excellent stereoselective control, which is crucial for the synthesis of enantiomerically pure compounds. frontiersin.org The design of novel chiral BINOL aldehyde catalysts has been a key factor in the success of this approach. frontiersin.org
Another important development is the use of ruthenium-based catalysts for the direct N-alkylation of α-amino acid esters with alcohols. nih.gov This methodology is highly atom-economical and proceeds without the need for a base, offering a more sustainable alternative to traditional methods. nih.gov The reaction also shows excellent retention of stereochemical integrity, which is a significant advantage for the synthesis of chiral molecules. nih.gov
Furthermore, the combination of chiral aldehyde catalysis with transition-metal catalysis has emerged as a powerful strategy for the enantioselective α-allylic alkylation of amino acid esters. frontiersin.org This dual catalytic system allows for the activation of both the amino acid ester and the electrophile, leading to high yields and excellent stereoselectivity. frontiersin.org
Exploration of Advanced Materials Incorporating this compound Scaffolds
The unique structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties. The incorporation of this and other amino acid ester scaffolds into polymers and other materials can impart new functionalities and enhance their performance.
One area of interest is the development of biodegradable polymers based on amino acid esters. Poly(β-amino ester)s (PBAEs), for example, are a class of cationic polymers that have shown promise for gene delivery applications. taylorandfrancis.com These polymers are synthesized through the conjugate addition of amines to diacrylates and are known for their low cytotoxicity and hydrolytic degradability. taylorandfrancis.com
The ability to tune the properties of these materials by varying the structure of the amino acid ester monomer opens up a wide range of possibilities for their application. For instance, the incorporation of this compound could influence the hydrophobicity, biodegradability, and drug-loading capacity of the resulting polymer.
Moreover, amino acid esters can be used to create stimulus-responsive hydrogels. taylorandfrancis.com These materials can undergo changes in their physical properties in response to external stimuli such as pH, making them suitable for applications in drug delivery and tissue engineering. taylorandfrancis.com
Expanding the Scope of Bio-orthogonal Reactions for Amino Acid Derivatives
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This field has opened up new avenues for studying and manipulating biological systems, and the development of bio-orthogonal reactions for amino acid derivatives is an active area of research.
One of the key challenges in bio-orthogonal chemistry is the development of reactions that are both highly selective and efficient under physiological conditions. The Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine, was one of the first bio-orthogonal reactions to be developed. acs.org This reaction has been used to label proteins and other biomolecules with high specificity. acs.org
More recently, copper-free click chemistry, which is a strain-promoted alkyne-azide cycloaddition, has emerged as a powerful tool for bio-orthogonal labeling. wikipedia.org This reaction is highly efficient and does not require a cytotoxic copper catalyst, making it suitable for use in living cells. wikipedia.org
The incorporation of bio-orthogonal functional groups into amino acid derivatives like this compound can enable their use as probes for studying biological processes. For example, an amino acid derivative carrying an azide group could be incorporated into a protein and then selectively labeled with a fluorescent probe containing a cyclooctyne (B158145) group. This would allow for the visualization and tracking of the protein within a living cell.
Untapped Research Frontiers for Alpha-Amino Ester Chemistry
While significant progress has been made in the field of alpha-amino ester chemistry, there are still many untapped research frontiers to be explored. The development of new synthetic methodologies, the discovery of novel applications, and a deeper understanding of the fundamental properties of these compounds will continue to drive innovation in this area.
One area that holds great promise is the development of new methods for the direct C-H functionalization of alpha-amino esters. This would allow for the direct introduction of new functional groups at the alpha-position of the amino acid ester, bypassing the need for pre-functionalized starting materials. Recent breakthroughs in this area include the use of iron-nitrene catalysts for the directed amination of the α-position of carboxylic acids. prismbiolab.com
Another exciting frontier is the exploration of the role of alpha-amino esters in the origins of life. The study of the prebiotic synthesis of amino acids and their derivatives could provide insights into the chemical processes that led to the emergence of life on Earth.
Furthermore, the development of new analytical techniques for the detection and characterization of alpha-amino esters is crucial for advancing research in this field. The use of advanced mass spectrometry and NMR spectroscopy techniques can provide detailed information about the structure, stereochemistry, and reactivity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
